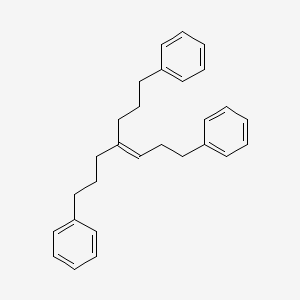

1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene

Description

Structure

3D Structure

Properties

CAS No. |

55282-03-6 |

|---|---|

Molecular Formula |

C28H32 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene |

InChI |

InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2 |

InChI Key |

MRIWNISAXOBYEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene

Strategic Approaches to Olefin Synthesis in Complex Hydrocarbons

The central feature of the target molecule is the trisubstituted C3=C4 double bond. Its construction is the linchpin of any synthetic approach. Several powerful methodologies exist for forming such olefinic structures.

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis, forming a double bond from a carbonyl compound and a phosphorus-stabilized carbanion.

A plausible retrosynthetic disconnection of the target C3=C4 bond for a Wittig-type reaction points to two main pathways. The most direct route would involve the reaction of 3-phenylpropanal (B7769412) with a complex phosphorus ylide derived from 1-halo-1-(2-phenylethyl)-4-phenylbutane. However, the synthesis of this sterically hindered and complex alkyl halide precursor for the ylide presents its own considerable synthetic challenges.

The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate-stabilized carbanions, offers advantages over the classic Wittig reaction, including higher nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org For the synthesis of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene, this would involve reacting a phosphonate (B1237965) ester with a ketone, where the choice of reagents dictates the final structure. The inherent E-selectivity is a key consideration in planning the synthesis of a specific isomer. wikipedia.org

Table 1: Comparison of Hypothetical Wittig and HWE Routes

| Method | Key Reagents | Expected Major Isomer | Hypothetical Yield |

|---|---|---|---|

| Wittig (non-stabilized ylide) | 3-Phenylpropanal + [1-(2-phenylethyl)-4-phenylbutyl]triphenylphosphonium bromide | Z-isomer | Moderate |

| Horner-Wadsworth-Emmons | Ketone precursor + Stabilized phosphonate ester | E-isomer | Good to Excellent |

Julia-Kocienski Olefination and Modifications

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis, reacting a carbonyl compound with a heteroaryl sulfone. wikipedia.org This reaction is renowned for its excellent (E)-selectivity, proceeding under mild conditions with broad functional group tolerance. organicreactions.orgalfa-chemistry.commdpi.com

For the target molecule, a synthetic strategy could involve the coupling of 3-phenylpropanal with a complex sulfone, such as 1-((1-(2-phenylethyl)-4-phenylbutyl)sulfonyl)-1H-benzo[d] wikipedia.orgrsc.orgacs.orgtriazole. The reaction proceeds via the addition of the metalated sulfone to the aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene. alfa-chemistry.com The high E-selectivity is a result of a kinetically controlled addition that leads to an intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org While modifications exist that can favor the Z-isomer, the standard Julia-Kocienski reaction remains a premier choice for trans-olefins. mdpi.comorganic-chemistry.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Heck, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions provide an alternative and highly versatile approach to constructing the carbon skeleton and the olefinic bond.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. byjus.comwikipedia.org While powerful, a standard intermolecular Heck reaction to construct the core of the target molecule is challenging due to potential issues with regioselectivity on a complex internal alkene. libretexts.orgnih.gov The reaction typically favors substitution at the less hindered position of the double bond and exhibits a preference for trans coupling. byjus.com

The Suzuki-Miyaura coupling , in contrast, offers a more direct and controllable strategy. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. acs.org A highly convergent approach for the target molecule would be the coupling of a vinyl halide, such as (Z)- or (E)-4-bromo-1,7-diphenyl-3-heptene, with (3-phenylpropyl)boronic acid. This strategy's key advantage is that the stereochemistry of the final product is dictated by the stereochemistry of the vinyl halide precursor, which can often be synthesized stereoselectively. acs.orgnih.govnih.gov This method is tolerant of a wide variety of functional groups and has become a leading tool for the synthesis of complex molecules, including tetrasubstituted alkenes. acs.orgresearchgate.net

Table 2: Proposed Suzuki-Miyaura Coupling Conditions

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Vinyl Halide | (E)-4-bromo-1,7-diphenyl-3-heptene | Electrophilic Partner |

| Organoboron Reagent | (3-Phenylpropyl)boronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

Construction of the Heptene (B3026448) Backbone and Stereocontrol

Beyond forming the double bond, controlling its precise location (regioselectivity) and geometry (stereoselectivity) is paramount.

Regioselective and Stereoselective Synthesis of the 3-Heptene Moiety

Ensuring the olefin is located at the C3 position is fundamental. Olefination strategies (Wittig, HWE, Julia) achieve this by design through the choice of the carbonyl and ylide/sulfone fragments. For instance, using 3-phenylpropanal as the carbonyl component definitively places one terminus of the double bond at C3.

Alternative approaches starting from internal alkynes offer excellent control. acs.org For example, a copper-catalyzed hydroalkylation of an internal alkyne can produce trisubstituted alkenes with high regioselectivity and complete Z-selectivity. nih.gov Synthesizing a precursor like 1,7-diphenyl-4-(3-phenylpropyl)-3-heptyne and then performing a stereoselective reduction (e.g., Lindlar catalyst for Z-alkene, sodium in ammonia (B1221849) for E-alkene) would provide unambiguous access to either isomer.

Approaches to E/Z Isomer Control in Diphenyl-Substituted Alkenes

The spatial arrangement of the substituents around the C3=C4 double bond (E/Z isomerism) is a critical aspect of the synthesis. The choice of reaction methodology is the primary tool for controlling this outcome.

Wittig Reaction : The stereochemical outcome depends heavily on the nature of the ylide. Non-stabilized ylides (bearing alkyl or aryl groups) typically favor the formation of (Z)-alkenes, especially under salt-free conditions. In contrast, stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction : The standard HWE reaction is highly (E)-selective due to the thermodynamic preference for a key intermediate in the reaction pathway. wikipedia.orgnrochemistry.com However, the Still-Gennari modification , which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6), can reverse this selectivity to strongly favor the (Z)-alkene. bohrium.comacs.orgnih.gov

Julia-Kocienski Olefination : This method is prized for its high (E)-selectivity. wikipedia.org While achieving Z-selectivity is more challenging, certain modifications to the heteroaryl sulfone group have been developed to favor the cis-alkene. mdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling : As mentioned, this reaction is stereoretentive. The E/Z geometry of the product directly reflects the geometry of the starting vinyl halide. acs.org This transfers the challenge of stereocontrol to the synthesis of the vinyl halide precursor, for which numerous stereoselective methods exist.

Table 3: Summary of Stereocontrol in Key Olefin Synthesis Reactions

| Reaction | Typical Selectivity | Method for Opposite Isomer |

|---|---|---|

| Wittig (Non-stabilized) | Z-selective | Schlosser modification |

| Horner-Wadsworth-Emmons | E-selective | Still-Gennari modification (for Z-isomer) bohrium.com |

| Julia-Kocienski | Highly E-selective | Modification of sulfone activator organic-chemistry.org |

| Suzuki-Miyaura | Stereoretentive | Synthesis of the opposite vinyl halide isomer |

Table of Compounds

Challenges and Innovations in Large-Scale Chemical Synthesis

Transitioning a synthetic route for a complex molecule like this compound from laboratory bench to industrial scale presents a unique set of challenges. Key hurdles include ensuring consistent yields, managing reaction thermodynamics, controlling stereoselectivity, and minimizing costs and environmental impact. For instance, a convergent synthesis, while elegant on a small scale, may face logistical challenges in the large-scale production and purification of multiple advanced intermediates.

One of the primary challenges in scaling up is thermal management. Many key C-C bond-forming reactions, such as those involving Grignard reagents or Wittig ylides, can be highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of runaway reactions. labmanager.comcatsci.com This necessitates specialized reactor designs and precise control over reagent addition rates.

Purification also becomes a significant obstacle. Chromatographic purification, common in lab-scale synthesis, is often economically unviable for multi-ton production. The removal of stoichiometric byproducts, such as triphenylphosphine (B44618) oxide from a Wittig reaction, is a well-known issue that complicates downstream processing and generates substantial waste. umass.edu

Innovations in chemical engineering and process chemistry offer solutions to these challenges. The adoption of continuous flow chemistry is a major advancement, allowing for superior control over reaction parameters like temperature and mixing, thus mitigating the risks associated with exothermic reactions. acsgcipr.org Furthermore, developing catalytic versions of classical reactions can significantly improve efficiency and reduce waste. For example, a catalytic Wittig-type reaction would circumvent the issue of stoichiometric phosphine oxide waste. Another innovative approach involves process intensification, which aims to combine multiple reaction or purification steps into a single, more efficient operation, thereby reducing plant footprint, energy consumption, and waste generation. uk-cpi.com

Introduction of Phenyl and Phenylpropyl Substituents

The strategic introduction of the three distinct phenyl-containing groups is central to any successful synthesis of the target molecule. The chosen methodology must allow for the controlled construction of the carbon skeleton while correctly placing the 1,7-diphenyl and 4-(3-phenylpropyl) moieties.

Installation of 1,7-Diphenyl Moieties

The two terminal phenyl groups are typically incorporated by using commercially available starting materials that already contain a phenyl group. For example, building blocks such as 3-phenyl-1-propanol (B195566) or 3-phenylpropyl bromide can be used to construct the C1-C3 and C5-C7 segments of the heptene chain.

In a hypothetical retrosynthetic analysis, one could envision precursors like 1-phenyl-3-butanone and 3-phenylpropanal. These molecules can be synthesized through well-established methods. For instance, 3-phenylpropanal can be obtained via the oxidation of 3-phenyl-1-propanol. The 1,7-diphenyl arrangement arises from the coupling of two such fragments that ultimately form the seven-carbon chain.

Strategies for Incorporating the 4-(3-phenylpropyl) Group

The installation of the 3-phenylpropyl group at the C4 position, adjacent to the double bond, is a critical and potentially challenging step. Its placement defines the trisubstituted nature of the alkene.

One common strategy involves the use of a Grignard reagent. For example, 3-phenylpropylmagnesium bromide can act as a nucleophile, attacking an electrophilic carbon center. mt.commasterorganicchemistry.compressbooks.pub In a potential synthetic route, this Grignard reagent could be added to an α,β-unsaturated ketone, such as 1,7-diphenyl-1-hepten-3-one, in a 1,4-conjugate addition reaction. This would effectively install the desired group at the C4 position.

Alternatively, the 3-phenylpropyl group could be introduced via alkylation of a ketone enolate. For instance, 1-phenyl-3-heptanone (B13840505) could be deprotonated to form its enolate, which could then be reacted with 3-phenylpropyl bromide. However, controlling the regioselectivity of such an alkylation can be challenging, potentially leading to a mixture of products.

Precursor Synthesis and Functional Group Transformations

The assembly of this compound relies on the synthesis of key precursors and the application of various functional group transformations. A plausible approach would involve a Wittig reaction, which is a robust method for alkene synthesis. libretexts.orgwikipedia.orglibretexts.org

This strategy would require the synthesis of a ketone and a phosphonium (B103445) ylide. A suitable ketone precursor could be 1-phenyl-4-(3-phenylpropyl)heptan-3-one. Its synthesis might start from a simpler ketone, like 1-phenyl-3-butanone, which could be alkylated first with a propyl group and then with the 3-phenylpropyl group.

The corresponding Wittig reagent, (4-phenylbutyl)triphenylphosphonium bromide, would be prepared by reacting triphenylphosphine with 1-bromo-4-phenylbutane. The ylide is then generated by treating the phosphonium salt with a strong base. libretexts.org The subsequent reaction between the ketone and the ylide would form the desired C3-C4 double bond, yielding the final product.

Comparative Analysis of Synthetic Pathways

Efficiency and Atom Economy in Different Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. brainly.com A higher atom economy signifies a "greener" and less wasteful process. Let's compare two hypothetical routes to this compound: a Wittig-based approach and a Grignard-based approach followed by dehydration.

Route A: Wittig Reaction This pathway involves reacting 1-phenyl-4-(3-phenylpropyl)heptan-3-one with (4-phenylbutyl)triphenylphosphonium ylide. While the Wittig reaction is highly reliable for creating a specific double bond, its primary drawback is its poor atom economy. libretexts.orgbrainly.com The reaction generates a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O) as a byproduct, which has a high molecular weight and contributes significantly to the waste stream.

Below is a hypothetical comparison of these two synthetic pathways.

| Metric | Route A: Wittig Synthesis | Route B: Grignard/Dehydration |

| Key Reaction | Wittig Olefination | Grignard Addition & Dehydration |

| Number of Steps (from common precursors) | ~5 | ~5 |

| Theoretical Overall Yield | Moderate | Moderate to Low |

| Atom Economy | Poor | Moderate |

| Key Byproduct | Triphenylphosphine Oxide | Water, Magnesium Salts |

| Stereoselectivity Control | Generally good for Z-alkene with unstabilized ylides | Potentially poor, may yield E/Z mixtures |

Green Chemistry Principles in the Synthesis of this compound

The traditional Wittig reaction, a cornerstone in alkene synthesis, often suffers from poor atom economy due to the generation of triphenylphosphine oxide as a stoichiometric byproduct. mnstate.edu Green chemistry approaches aim to mitigate this and other environmental concerns.

One of the primary tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. sciepub.com Traditional Wittig reactions often employ hazardous organic solvents. A greener alternative involves performing the reaction in water or under solvent-free conditions, which significantly reduces the generation of volatile organic compounds (VOCs). sciepub.com For the synthesis of this compound, a solvent-free approach, potentially utilizing mechanochemistry (grinding the reactants together), could be explored. wordpress.com

Another key principle is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. jocpr.comnih.gov The high molecular weight of the triphenylphosphine oxide byproduct in the Wittig reaction leads to a low atom economy. While catalytic variants of the Wittig reaction that improve atom economy are an area of active research, another strategy is to use alternative olefination reactions with better atom economy.

Furthermore, the choice of reagents and reaction conditions plays a significant role in the greenness of a synthesis. Utilizing milder bases and reaction conditions, such as ambient temperature and pressure, can reduce energy consumption and the need for specialized equipment. sciepub.com For instance, replacing strong bases like n-butyllithium with more benign alternatives such as potassium phosphate or sodium hydroxide (B78521) can make the process safer and less environmentally harmful.

A proposed green synthetic approach for this compound could involve a modified Wittig reaction. The synthesis could be envisioned to proceed via the reaction of a suitable phosphonium ylide with a ketone precursor. To align with green chemistry principles, this reaction could be optimized to be performed under solvent-free or aqueous conditions, using a milder base, and at ambient temperature.

Below is a data table illustrating a comparison between a traditional and a hypothetical green Wittig reaction for a generic olefination, highlighting the potential improvements in environmental performance.

| Parameter | Traditional Wittig Reaction | Green Wittig Reaction |

| Solvent | N,N-dimethylformamide, Diethyl ether | Water or Solvent-free |

| Base | n-Butyllithium | Sodium hydroxide, Potassium phosphate |

| Reaction Time | Several hours to overnight, often with reflux | 30 minutes to a few hours |

| Temperature | Elevated temperatures (reflux) | Ambient temperature |

| Atom Economy | Low, due to triphenylphosphine oxide byproduct | Remains a challenge, but improved by other factors |

| Environmental Impact | Use of hazardous solvents, strong bases, and high energy consumption | Reduced use of hazardous materials, lower energy consumption |

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The development of such methodologies is essential for the future of chemical synthesis.

Reaction Mechanisms and Chemical Transformations of 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene

Reactivity Profile of the Alkene Functionality

The carbon-carbon double bond in 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is a site of high electron density, making it susceptible to attack by electrophiles. As a trisubstituted alkene, its reactivity is influenced by both electronic and steric factors. Generally, trisubstituted alkenes are more stable than their less substituted counterparts due to hyperconjugation and electron delocalization. fiveable.me

Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation)

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel. The addition of hydrogen would result in the formation of 1,7-Diphenyl-4-(3-phenylpropyl)heptane.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a halonium ion intermediate. The regioselectivity of this reaction would lead to the formation of a dihaloalkane. The stereochemistry of the addition is typically anti.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Reagent | Predicted Product |

|---|---|---|

| This compound | H₂/Pd | 1,7-Diphenyl-4-(3-phenylpropyl)heptane |

| This compound | Br₂ | 3,4-Dibromo-1,7-diphenyl-4-(3-phenylpropyl)heptane |

Cycloaddition Reactions (e.g., Diels-Alder with Activated Dienophiles)

While the alkene in this compound is not part of a conjugated diene system required for a typical Diels-Alder reaction as the diene component, it could potentially act as a dienophile. However, its reactivity as a dienophile would be relatively low due to the lack of electron-withdrawing groups to activate it. For it to participate in a Diels-Alder reaction, a highly reactive diene would be necessary. More plausible are [2+2] cycloaddition reactions under photochemical conditions or with specific reagents.

Oxidative Transformations (e.g., Epoxidation, Ozonolysis)

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide would be a trisubstituted oxirane ring, which can be a useful intermediate for further synthetic transformations.

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a workup step, would break the carbon skeleton. A reductive workup (e.g., with dimethyl sulfide) would yield two carbonyl compounds: a ketone and an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a ketone and a carboxylic acid.

Table 2: Predicted Products of Oxidative Transformations

| Reaction | Reagents | Predicted Products |

|---|---|---|

| Epoxidation | m-CPBA | 3,4-Epoxy-1,7-diphenyl-4-(3-phenylpropyl)heptane |

| Ozonolysis (Reductive Workup) | 1. O₃, 2. (CH₃)₂S | 1,5-Diphenyl-2-pentanone and 1-phenyl-1-butanal |

| Ozonolysis (Oxidative Workup) | 1. O₃, 2. H₂O₂ | 1,5-Diphenyl-2-pentanone and 1-phenylbutanoic acid |

Reactions Involving Phenyl and Phenylpropyl Groups

The three phenyl rings in the molecule are susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wikipedia.orgbyjus.com The directing effects of the alkyl substituents will influence the position of substitution.

Aromatic Electrophilic Substitution Reactions on the Phenyl Rings

The alkyl groups attached to the phenyl rings are activating groups and are ortho-, para-directing. sarthaks.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.comlkouniv.ac.in

For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products on the phenyl rings. The steric hindrance from the rest of the molecule might influence the ratio of ortho to para products.

Radical Reactions and Radical Cascade Processes

The benzylic positions (the carbon atoms adjacent to the phenyl rings) are susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. For example, radical bromination with N-bromosuccinimide (NBS) under UV light would likely introduce a bromine atom at one of the benzylic positions. Radical cascade processes, which involve a series of intramolecular radical reactions, could potentially be initiated from these positions, leading to complex polycyclic structures, although specific conditions would be required to favor such pathways.

Functionalization of the Phenylpropyl Side Chain

The primary routes for functionalization involve the activation of C-H bonds, which are ubiquitous in the side chain. Both the sp²-hybridized C-H bonds of the phenyl ring and the sp³-hybridized C-H bonds of the propyl chain are potential targets. Selectivity in C-H functionalization is a significant challenge, often addressed through the use of directing groups or by exploiting the inherent reactivity differences of the C-H bonds (e.g., benzylic vs. aliphatic). researchgate.netrsc.org

Table 1: Potential C-H Functionalization Sites on the Phenylpropyl Side Chain

| Position | C-H Bond Type | Potential Reactions |

| Phenyl Ring (ortho, meta, para) | Aromatic C(sp²)-H | Arylation, Halogenation, Nitration |

| Benzylic (Cα) | Aliphatic C(sp³)-H | Oxidation, Amination, Alkylation |

| Homobenzylic (Cβ) | Aliphatic C(sp³)-H | Oxidation, Halogenation |

| Terminal Methyl (Cγ) | Aliphatic C(sp³)-H | Oxidation, Halogenation |

This table is illustrative and based on general principles of C-H functionalization.

Research into related compounds has shown that the benzylic position is often the most reactive site on an alkylbenzene side chain due to the stability of the resulting benzylic radical or carbocation intermediates. researchgate.net However, catalyst-controlled site selectivity can override this inherent reactivity to target other positions. researchgate.net For instance, the introduction of a directing group onto the phenyl ring could steer a catalyst to functionalize the ortho C-H bonds. iisc.ac.in

Catalytic Transformations of this compound

Catalysis offers a powerful toolkit for the selective transformation of complex organic molecules like this compound. Transition metals, organocatalysts, and photocatalytic systems can each provide unique reactivity and selectivity profiles for modifying the compound's structure.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. snnu.edu.cn For this compound, transition metal catalysts could be employed to functionalize the alkene, the aromatic rings, or the aliphatic C-H bonds.

Palladium, rhodium, ruthenium, and iridium complexes are particularly well-suited for C-H activation and functionalization. snnu.edu.cnnih.gov For example, a palladium-catalyzed C-H olefination could potentially couple the phenylpropyl side chain with an alkene, introducing further complexity to the molecule. snnu.edu.cn Similarly, rhodium-catalyzed carbene insertion into C-H bonds represents another avenue for functionalization of the propyl chain. researchgate.net

The central double bond is also a handle for transition metal-catalyzed reactions. For instance, olefin metathesis, typically catalyzed by ruthenium or molybdenum complexes, could potentially lead to oligomerization or the introduction of new functional groups, although the trisubstituted nature of the alkene would influence reactivity. mdpi.com

Table 2: Representative Transition Metal-Catalyzed Reactions Applicable to this compound

| Catalyst Family | Potential Reaction | Target Site |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck), C-H Arylation | Phenyl Rings, Alkene |

| Rhodium (Rh) | C-H Activation, Carbene Insertion | Phenylpropyl Side Chain |

| Ruthenium (Ru) | Olefin Metathesis, C-H Functionalization | Alkene, Phenylpropyl Side Chain |

| Iridium (Ir) | C-H Borylation | Phenyl Rings, Phenylpropyl Side Chain |

| Copper (Cu) | C-H Amination, Arylation | Phenyl Rings |

This table provides examples of potential transformations based on established transition metal catalysis.

Organocatalysis in Functionalizing the Compound

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to transition metal catalysis. bohrium.com For this compound, organocatalysts could offer unique selectivity, particularly in asymmetric transformations.

Chiral phosphoric acids, for instance, have been shown to catalyze enantioselective additions to C=C and C=N bonds, as well as C-H functionalization reactions. nih.govresearchgate.net While the central alkene in the target molecule is not prochiral, the introduction of a new stereocenter on the phenylpropyl side chain via an organocatalytic C-H functionalization is a plausible strategy. For example, an organocatalytic amination or alkylation of a C-H bond on the propyl chain could lead to chiral derivatives.

The merging of organocatalysis with other catalytic modes, such as photoredox catalysis, further expands the scope of potential transformations.

Photocatalysis and Electrochemistry in Compound Derivatization

Photocatalysis and electrochemistry provide means to access highly reactive intermediates under mild conditions, often with high levels of control and selectivity. beilstein-journals.org These methods are particularly adept at promoting redox reactions that can be challenging to achieve through traditional thermal methods.

For this compound, photoredox catalysis could be used to generate radical intermediates from the C-H bonds of the phenylpropyl side chain. These radicals could then be trapped by a variety of reagents to form new C-C or C-heteroatom bonds. The choice of photocatalyst and reaction conditions can influence which C-H bond is targeted.

Electrochemistry offers another handle for controlling the redox state of the molecule or catalyst. Anodic oxidation could be used to generate a radical cation from one of the phenyl rings, initiating a cascade of reactions. Conversely, cathodic reduction could be employed in concert with a catalyst to drive reductive coupling reactions. unimi.it The combination of photo- and electrochemistry can enable transformations that are not possible with either method alone. beilstein-journals.org

Table 3: Comparison of Catalytic Strategies for Functionalization

| Catalytic Method | Potential Advantages | Potential Target Sites |

| Transition Metal Catalysis | High reactivity, broad scope of reactions | Alkene, Phenyl Rings, Aliphatic C-H |

| Organocatalysis | Asymmetric induction, metal-free conditions | Phenylpropyl Side Chain |

| Photocatalysis/Electrochemistry | Mild conditions, access to reactive intermediates | Phenyl Rings, Phenylpropyl Side Chain |

This table summarizes the general strengths of each catalytic approach.

Theoretical and Computational Investigations of 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) for Ground State Properties

To investigate the ground state properties of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene, Density Functional Theory (DFT) would be a primary computational tool. Researchers would typically employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to perform geometry optimization. nih.govresearchgate.net This process would yield the most stable three-dimensional conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Further calculations would elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. A tabular representation of such hypothetical findings would be structured as follows:

| Parameter | Calculated Value |

| Optimized Ground State Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table is for illustrative purposes only, as no specific computational data for this compound has been found.

Reaction Pathway Exploration and Transition State Analysis

The exploration of reaction pathways and the analysis of transition states are crucial for understanding the chemical behavior of a compound. Computational methods can provide significant insights into reaction mechanisms, intermediates, and the energy barriers associated with chemical transformations.

Identifying potential reaction intermediates is a key step in elucidating a reaction mechanism. researchgate.net For a molecule like this compound, this could involve studying reactions such as addition, oxidation, or cyclization. Computational chemists would model these reaction pathways to locate energy minima corresponding to stable or transient intermediates. The structures of these intermediates would then be optimized and their energies calculated to determine their relative stabilities.

Once potential reaction pathways and intermediates are identified, the next step is to determine the activation barriers for the transitions between them. This involves locating the transition state (TS) for each elementary reaction step. The TS represents the highest energy point along the reaction coordinate. Various computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find these structures. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.

A hypothetical data table for a reaction involving this compound might look like this:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Step 1 | Reactant A | TS1 | Intermediate B | Data not available |

| Step 2 | Intermediate B | TS2 | Product C | Data not available |

This table is for illustrative purposes only, as no specific reaction pathway analysis for this compound has been found.

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and pathways. ucsb.edu Computational models can account for these solvent effects through either explicit or implicit solvation models. researchgate.net

Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solute-solvent interactions but is computationally expensive. ucsb.edu Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational cost for many applications. researchgate.net The choice of solvent model can impact the calculated activation barriers and the relative stabilities of intermediates and products. nih.gov

Spectroscopic Parameter Prediction (Methodological Focus)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. researchgate.net

The typical workflow involves first optimizing the molecular geometry and then performing the GIAO calculation at a suitable level of theory. compchemhighlights.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of the predicted shifts can be improved by considering conformational averaging, where the chemical shifts of multiple low-energy conformers are calculated and then averaged based on their Boltzmann population. uncw.edu

For coupling constants, calculations can be performed to predict the magnitude of J-couplings between different nuclei, which provides valuable information about the connectivity and stereochemistry of the molecule. uncw.edu

A hypothetical table of predicted NMR data for this compound would be presented as follows:

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| H1 | Data not available |

| H2 | Data not available |

This table is for illustrative purposes only, as no specific NMR prediction data for this compound has been found.

Simulated Vibrational Frequencies (Infrared and Raman)

No published data were found for the simulated infrared and Raman vibrational frequencies of this compound. The generation of such data would require de novo quantum chemical calculations, which are beyond the scope of this literature review.

UV-Vis Absorption Maxima and Electronic Excitations

There are no available data in the scientific literature regarding the theoretical UV-Vis absorption maxima and corresponding electronic excitations for this compound. Such information is typically obtained through TD-DFT or similar computational methods, which have not been applied to this specific molecule in published research.

Spectroscopic Methodologies for Structural Elucidation of 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational experiments for structural analysis. They provide information on the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene would exhibit signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. Aromatic protons on the three phenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The vinylic proton on the trisubstituted double bond is expected to resonate in the range of 5.0-5.5 ppm. Protons on the alkyl chains would appear in the more upfield region, generally between 1.0 and 3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons would show signals in the downfield region, approximately from 125 to 145 ppm. The carbons of the double bond would be expected to appear between 120 and 140 ppm. The various aliphatic carbons of the heptene (B3026448) and phenylpropyl chains would resonate in the upfield region, typically from 20 to 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H's | 7.10 - 7.40 (m) | 125.0 - 142.0 |

| Vinylic H (C3-H) | 5.10 - 5.30 (t) | - |

| Allylic H's (C2, C5) | 2.00 - 2.20 (m) | 30.0 - 40.0 |

| Benzylic H's (C1, C7, Phenylpropyl-Cγ) | 2.50 - 2.80 (m) | 35.0 - 45.0 |

| Other Alkyl H's | 1.20 - 1.80 (m) | 20.0 - 35.0 |

| Vinylic C's (C3, C4) | - | 120.0 - 140.0 |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the heptene and phenylpropyl chains. For instance, it would show a correlation between the vinylic proton and the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments. For example, HMBC would show correlations between the benzylic protons and the aromatic carbons of the phenyl rings, as well as correlations from the protons on the phenylpropyl chain to the vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry around the double bond (E/Z configuration) by observing which protons are on the same side of the double bond.

For molecules with significant signal overlap in their 1D and 2D NMR spectra, advanced NMR techniques can be employed. fiveable.meyoutube.com Techniques like 1D TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, while selective 1D NOE experiments can provide more precise information about spatial relationships. ox.ac.uk In cases of extreme spectral overlap, methods such as high-resolution NMR spectroscopy at higher magnetic fields can provide better signal dispersion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Alkene Group: The C=C stretching vibration of the trisubstituted alkene would be expected to appear in the region of 1665-1675 cm⁻¹ in the IR spectrum. The C-H stretching vibration of the vinylic proton would be observed above 3000 cm⁻¹.

Phenyl Groups: The presence of the phenyl rings would be indicated by several characteristic bands. C-H stretching vibrations of the aromatic protons typically appear between 3000 and 3100 cm⁻¹. C=C stretching vibrations within the aromatic rings usually give rise to a series of sharp bands between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong, appear in the 690-900 cm⁻¹ region and can be indicative of the substitution pattern of the ring.

Alkyl Groups: The C-H stretching vibrations of the alkyl chains (CH₂, CH₃) would be observed in the 2850-2960 cm⁻¹ range. C-H bending vibrations for these groups typically appear around 1375 cm⁻¹ and 1465 cm⁻¹.

The combination of IR and Raman data allows for a comprehensive identification of the functional groups present in the molecule. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For instance, the C=C stretch of the alkene might show a stronger signal in the Raman spectrum than in the IR spectrum.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic | C-H stretch | 3000 - 3100 | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | 1450 - 1600 | |

| Alkene | =C-H stretch | > 3000 | > 3000 |

| C=C stretch | 1665 - 1675 | 1665 - 1675 | |

| Alkyl | C-H stretch | 2850 - 2960 | 2850 - 2960 |

| C-H bend | 1375, 1465 | 1375, 1465 |

By integrating the data from these various spectroscopic methodologies, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable tool for identifying and quantifying chromophores—the parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For this compound, the key chromophores are its three phenyl rings and the isolated carbon-carbon double bond.

Electronic Transitions Associated with Conjugated Systems and Aromatic Rings

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its three isolated phenyl groups. Aromatic compounds like benzene (B151609) and its alkyl derivatives exhibit characteristic absorptions due to π → π* transitions within the aromatic ring. uwosh.edu These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The structure of this compound lacks conjugation between the phenyl rings or with the central double bond. This electronic isolation means the UV spectrum is expected to resemble that of a simple alkylbenzene, such as ethylbenzene (B125841) or toluene. Typically, benzene derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured absorption band (the B-band) around 250-270 nm. uwosh.edu For this compound, a characteristic absorption peak is expected around 245-265 nm. uwosh.eduresearchgate.net The trisubstituted alkene chromophore's π → π* transition occurs at a much shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

The absence of an extended conjugated system is significant, as it means the molecule will not absorb light in the visible region (400-700 nm) and will therefore be colorless. The intensity of the absorption is proportional to the number of absorbing chromophores; thus, the presence of three phenyl rings would result in a molar absorptivity (ε) approximately three times that of a comparable molecule with a single phenyl ring.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|---|

| Phenyl Groups | π → π* (B-band) | ~260 | Hexane |

| Phenyl Groups | π → π* (E2-band) | ~205 | Hexane |

| Alkene (C=C) | π → π* | <200 | Hexane |

Quantitative Analysis and Purity Assessment via UV-Vis

UV-Vis spectroscopy is a powerful technique for the quantitative determination of compounds, governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. The relationship is expressed as:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

To perform a quantitative analysis of this compound, a calibration curve would be constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration yields a linear relationship, the slope of which corresponds to the molar absorptivity. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This technique is also effective for purity assessment. The presence of an impurity containing a chromophore that absorbs in the UV-Vis range would alter the shape of the spectrum or introduce new absorption bands. By comparing the spectrum of a sample to that of a pure reference standard, one can quickly detect the presence of absorbing impurities.

Table 2: Example Calibration Data for Quantitative Analysis

| Concentration (mol/L) | Absorbance at λmax |

|---|---|

| 1.0 x 10⁻⁵ | 0.15 |

| 2.5 x 10⁻⁵ | 0.37 |

| 5.0 x 10⁻⁵ | 0.75 |

| 7.5 x 10⁻⁵ | 1.12 |

| 1.0 x 10⁻⁴ | 1.50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. chemguide.co.uk For a nonpolar hydrocarbon like this compound, specific ionization techniques are required. mdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) is a classic, high-energy ("hard") ionization method. nd.edu In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). emory.edu Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation. chemguide.co.uk For this compound (C₂₈H₃₂), the molecular ion would appear at an m/z of 368. However, its abundance may be low. The resulting mass spectrum is rich in fragment ions, which provides a unique "fingerprint" for the molecule. libretexts.org Common fragmentation pathways for alkylbenzenes include benzylic cleavage to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. jove.comyoutube.com

Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation and a prominent peak for the intact molecule. However, ESI is most effective for polar molecules and is not typically used for nonpolar hydrocarbons. nih.gov To analyze this compound by ESI, specific conditions would be necessary, such as using a solvent system that promotes the formation of radical cations (M⁺•) or adduct ions like [M+Ag]⁺ by adding a silver salt. nih.gov Alternative atmospheric pressure ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are often more suitable for nonpolar compounds and can generate protonated molecules [M+H]⁺ or molecular radical cations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition unambiguously. The molecular formula of this compound is C₂₈H₃₂. nist.gov

Using the exact masses of the most abundant isotopes (¹²C = 12.00000 Da, ¹H = 1.00783 Da), the calculated monoisotopic mass of the M⁺• ion is 368.2504 Da. HRMS can easily distinguish this from other compounds that have the same nominal mass but a different elemental formula. measurlabs.com This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown in a complex mixture.

Table 3: HRMS Data for Distinguishing Isobaric Compounds

| Molecular Formula | Compound Class | Nominal Mass | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₂₈H₃₂ | This compound | 368 | 368.2504 |

| C₂₅H₃₂O₃ | Steroid Derivative | 368 | 368.2351 |

| C₂₄H₂₀N₂O₂ | Heterocyclic Compound | 368 | 368.1525 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for detailed structural elucidation. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 368.25) is selected, isolated, and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). youtube.com The resulting product ions are then analyzed by a second mass spectrometer. wikipedia.org

This process allows for the establishment of connectivity within the molecule by observing the neutral losses and the m/z values of the product ions. For this compound, MS/MS analysis would reveal key structural features. The fragmentation would likely occur at the weakest bonds and lead to the formation of the most stable carbocations. libretexts.org

Key predicted fragmentations include:

Benzylic Cleavage: Cleavage of the C-C bonds adjacent to the phenyl rings is highly favored, leading to the formation of the tropylium ion (m/z 91) and other benzyl-type fragments. jove.com

Cleavage alpha to the double bond: The bonds adjacent to the C=C double bond are allylic and prone to cleavage.

Loss of side chains: The loss of the propylphenyl or propyl side chains would result in significant fragment ions.

Table 4: Predicted MS/MS Fragmentation of the [M]⁺• Precursor Ion (m/z 368.25)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion Structure |

|---|---|---|---|

| 368.25 | 249.19 | C₉H₁₁• (Phenylpropyl radical) | [C₁₉H₂₁]⁺ |

| 368.25 | 131.12 | C₁₈H₁₉• | [C₁₀H₁₃]⁺ (Phenylbutyl cation) |

| 368.25 | 117.07 | C₁₉H₂₃• | [C₉H₉]⁺ (Phenylpropyl cation) |

| 368.25 | 91.05 | C₂₁H₂₇• | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Mechanistic Insights of 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene Excluding Human Clinical Data

In Vitro Assays and Screening Methodologies

The initial characterization of the biological effects of a compound like 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene would typically involve a battery of in vitro assays. These controlled laboratory experiments are essential for identifying molecular targets and elucidating mechanisms of action.

Cell-Free Enzymatic Assays for Molecular Target Identification

To pinpoint the specific molecular targets of a novel compound, cell-free enzymatic assays are indispensable. These assays isolate enzymes from their complex cellular environment, allowing for a direct assessment of the compound's inhibitory or activating effects. For a diarylheptanoid, a relevant starting point would be to screen it against a panel of enzymes implicated in disease pathways where other diarylheptanoids have shown activity. For instance, some diarylheptanoids have been found to inhibit urease, an enzyme associated with gastrointestinal diseases. rsc.org

Modern approaches to target identification also include label-free methods such as thermal proteome profiling. nih.govresearchgate.net In this technique, cell lysates or intact cells are treated with the compound of interest and then subjected to a temperature gradient. The binding of a compound to a protein can alter its thermal stability, and these changes can be detected by mass spectrometry, providing an unbiased screen for potential protein targets. nih.gov

Cellular Assays for Receptor Binding and Signal Transduction Studies

Cellular assays are crucial for understanding how a compound interacts with cellular receptors and modulates downstream signaling pathways. Receptor binding assays are a primary tool in this context, often employing radiolabeled ligands to compete with the test compound for binding to a specific receptor. merckmillipore.comnih.gov While specific receptor targets for diarylheptanoids are not extensively documented, their known anti-inflammatory effects suggest potential interactions with pathways involved in inflammation.

To investigate effects on signal transduction, researchers often use cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). For example, studies on other diarylheptanoids have measured the inhibition of nitric oxide (NO) production in macrophage-like cell lines. nih.gov The underlying mechanism for such inhibition is often explored by examining the expression of inducible nitric oxide synthase (iNOS) and the activity of key signaling pathways such as the NF-κB and ERK pathways. mdpi.com

Antioxidant and Radical Scavenging Activity Evaluation

A prominent and well-documented biological activity of diarylheptanoids is their antioxidant and radical scavenging capacity. nih.govresearchgate.net The evaluation of this property is typically conducted using a variety of in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method, where the ability of the compound to donate a hydrogen atom and quench the stable DPPH radical is measured spectrophotometrically. koreascience.kr Other assays, such as the thiobarbiturates reactive substances (TBARS) assay, can be used to assess the inhibition of lipid peroxidation. nih.gov The antioxidant potential of various diarylheptanoids has been demonstrated in numerous studies, with some compounds exhibiting significant activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For a compound like this compound, SAR studies would involve the synthesis and biological testing of a series of derivatives with systematic modifications to its core structure.

Modifications of the Alkene, Phenyl, and Phenylpropyl Moieties

The diarylheptanoid scaffold presents several opportunities for structural modification to probe for changes in biological activity.

Alkene Moiety: The double bond in the heptene (B3026448) chain can be modified in terms of its position and stereochemistry (E/Z configuration). Furthermore, it could be reduced to a single bond or oxidized to an epoxide to assess the importance of its planarity and electronic properties.

Phenyl Moieties: The two phenyl rings at the ends of the heptane (B126788) chain are key features. SAR studies on other diarylheptanoids and related diarylpentanoids have shown that the presence, number, and position of hydroxyl and methoxy (B1213986) substituents on these rings are critical for activity. rsc.orgmdpi.com For instance, the antioxidant activity of many phenolic compounds is attributed to the hydrogen-donating ability of their hydroxyl groups.

Phenylpropyl Moiety: The 3-phenylpropyl group at the 4-position is a distinguishing feature of this particular structure. Modifications to this group, such as altering the length of the propyl chain or introducing substituents on its phenyl ring, would be crucial for understanding its contribution to any observed biological effects.

A hypothetical SAR study could involve synthesizing and testing analogs with these modifications, as illustrated in the table below.

| Modification | Example Derivative | Rationale for Testing |

| Alkene Reduction | 1,7-Diphenyl-4-(3-phenylpropyl)heptane | To assess the role of the double bond in biological activity. |

| Phenyl Ring Hydroxylation | 1-(4-hydroxyphenyl)-7-phenyl-4-(3-phenylpropyl)-3-heptene | To investigate the impact of phenolic hydroxyl groups on antioxidant or other activities. |

| Phenylpropyl Chain Length | 1,7-Diphenyl-4-(2-phenylethyl)-3-heptene | To determine the optimal length of the alkyl-phenyl side chain. |

Impact of Stereochemistry on Biological Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. nih.gov The structure of this compound contains a chiral center at the 4-position of the heptene chain. Therefore, it can exist as a pair of enantiomers (R and S forms).

The biological evaluation of the individual enantiomers would be essential to determine if the observed activity is stereospecific. A stereoselective uptake or interaction with a target could lead to significant differences in the potency of the enantiomers. nih.gov While SAR studies on diarylheptanoids have often focused on modifications of the aromatic rings and the heptane chain, the importance of stereochemistry is increasingly recognized in the broader field of natural product chemistry. nih.govnih.gov

Pharmacophore Elucidation and Ligand Design Principles

There is no available research on the pharmacophore of this compound. A pharmacophore model, which describes the essential three-dimensional arrangement of features necessary for a molecule to interact with a specific biological target, has not been developed for this compound due to the absence of bioactivity data. mdpi.com Consequently, there are no established ligand design principles based on its structure.

Investigation of Potential Biological Mechanisms

Interactions with Biomolecules (e.g., Proteins, DNA, Lipids)

No studies have been published detailing the interactions of this compound with any biomolecules. Research into how it might bind to proteins, intercalate with DNA, or interact with lipid membranes is currently absent from the scientific record.

Influence on Cellular Pathways (e.g., Apoptosis, Inflammation, Metabolism)

There is no information regarding the effect of this compound on any cellular pathways. Investigations into its potential to induce apoptosis, modulate inflammatory responses, or influence metabolic processes have not been reported.

Microbial Growth Inhibition and Antimicrobial Efficacy in Vitro

The potential antimicrobial properties of this compound have not been evaluated. There are no in vitro studies available that assess its efficacy in inhibiting the growth of bacteria or other microbes. While some phenolic compounds are known to possess antimicrobial properties, this cannot be assumed for this specific molecule without experimental evidence. nih.gov

Computational Biology and Cheminformatics in Prediction

Molecular Docking and Ligand-Protein Interaction Predictions

No molecular docking or other computational studies have been published for this compound. Such studies are typically performed to predict the binding affinity and mode of interaction between a ligand and a protein target. In the absence of known biological targets or activity, these computational analyses have not been conducted.

After conducting a comprehensive search for scientific literature concerning "this compound," no specific studies detailing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions or Quantitative Structure-Activity Relationship (QSAR) models for this particular compound could be located.

The requested article sections require detailed, data-driven insights from computational studies, which appear to be unavailable in the public domain for this specific chemical entity. Generating content for the outlined sections without supporting data would result in speculation and would not adhere to the required standards of scientific accuracy.

Therefore, it is not possible to provide the requested article with the specified focus and structure at this time.

Advanced Applications and Future Directions for 1,7 Diphenyl 4 3 Phenylpropyl 3 Heptene

Role as a Synthetic Intermediate in Complex Molecule Construction

The unique structure of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene, featuring a central alkene and multiple aromatic rings, positions it as a potentially valuable precursor in the synthesis of more complex molecular frameworks. Its utility could span from the creation of bioactive compounds to the development of novel polymeric materials.

Precursor to Natural Products or Pharmaceutical Scaffolds

The diarylheptanoid motif, a core feature of the broader class to which this compound belongs, is prevalent in a variety of natural products exhibiting significant biological activity. While no natural occurrence of this compound itself has been reported, its structure could serve as a foundational scaffold for the semi-synthesis or total synthesis of complex natural product analogues. The double bond offers a reactive site for various chemical transformations, such as epoxidation, dihydroxylation, or cleavage, which could lead to the introduction of new functional groups and the construction of intricate stereocenters essential for pharmacological activity.

Furthermore, the lipophilic nature imparted by the phenyl and phenylpropyl substituents could be advantageous in designing drug candidates with improved membrane permeability. Future research could explore the derivatization of this molecule to create libraries of compounds for screening against various therapeutic targets.

Building Block for Polymeric Materials

The alkene functionality within this compound presents a clear opportunity for its use as a monomer in addition polymerization reactions. The steric bulk of the phenyl and phenylpropyl side chains would likely influence the polymerization process and the resulting polymer's properties, potentially leading to materials with unique thermal and mechanical characteristics.

The incorporation of such a bulky, aromatic-rich monomer could result in polymers with high refractive indices, increased thermal stability, and amorphous morphologies. These properties are highly sought after in the development of advanced optical materials and engineering plastics.

Potential in Materials Science and Engineering

The inherent chemical features of this compound suggest its potential as a building block for a new generation of functional materials with tailored properties.

Use in Oligomer or Polymer Synthesis with Tailored Properties

Beyond simple addition polymerization, this compound could be a key component in the synthesis of specialty oligomers and polymers through more controlled polymerization techniques. For instance, its incorporation into copolymers could be used to fine-tune properties such as solubility, processability, and thermo-mechanical behavior. The aromatic side groups could also enhance the polymer's resistance to oxidative and thermal degradation.

The following table outlines hypothetical polymers that could be synthesized from this compound and their potential properties:

| Polymer Type | Potential Synthesis Route | Anticipated Properties | Potential Applications |

| Homopolymer | Free-radical or transition-metal-catalyzed polymerization | High refractive index, amorphous, good thermal stability | Optical lenses, specialty coatings, high-performance plastics |

| Copolymer with Ethylene | Ziegler-Natta or metallocene catalysis | Improved processability, controlled crystallinity | Packaging films, molded articles |

| Copolymer with Styrene | Various copolymerization techniques | Modified mechanical and thermal properties | Blends with polystyrene, specialty foams |

Integration into Functional Materials (e.g., Optoelectronic Devices, Coatings)

The phenyl groups in this compound could be functionalized to introduce optoelectronically active moieties. For example, the attachment of chromophores or luminophores could lead to the development of novel materials for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The long, flexible backbone could also contribute to the processability of these materials, allowing for their deposition as thin films from solution.

In the realm of coatings, the hydrophobic nature of the molecule suggests its potential use in creating water-repellent and anti-corrosion surfaces. Polymers derived from this compound could form durable films with low surface energy.

Exploration in Supramolecular Chemistry and Self-Assembly

The interplay of aromatic stacking interactions (π-π stacking) between the phenyl rings and the conformational flexibility of the heptene (B3026448) chain makes this compound an interesting candidate for studies in supramolecular chemistry.

It is conceivable that this molecule could self-assemble into ordered structures in solution or on surfaces. The nature of this self-assembly would be dictated by a delicate balance of van der Waals forces, π-π interactions, and steric effects. By modifying the substituents on the phenyl rings, it might be possible to direct the self-assembly process to form specific architectures, such as nanofibers, vesicles, or organogels. These supramolecular structures could find applications in areas such as drug delivery, tissue engineering, and catalysis.

Intermolecular Interactions for Assembly Design

While not utilized for intentional supramolecular assembly, the intermolecular forces of this compound are critical for its separation and identification in analytical settings. The molecule's structure, featuring three phenyl groups and a long hydrocarbon chain, results in significant non-polar character. Its interactions are dominated by van der Waals forces and, specifically, π-π stacking interactions.

These π-π interactions occur between the electron-rich phenyl rings of the molecule and the stationary phase in chromatographic columns, particularly those with phenyl functional groups. pharmagrowthhub.comchromatographyonline.com The strength of these interactions can be influenced by the orientation of the phenyl rings and the presence of any substituents, affecting the molecule's retention time and selectivity during separation. chromatographyonline.comnih.gov In gas chromatography (GC), stationary phases containing phenyl groups can interact with the analyte, influencing separation based on these specific interactions. unt.edu

Formation of Organized Structures based on Phenyl-Phenyl Interactions

There is no current research indicating that this compound is used to form organized, functional supramolecular structures. However, the principles of phenyl-phenyl interactions are key to understanding its behavior. The three phenyl groups within the molecule can engage in π-π stacking, a non-covalent interaction that is crucial in various chemical and biological systems. nih.gov The relative position of substituents on aromatic rings can significantly influence the strength of these stacking interactions. nih.gov This principle is exploited in chromatography, where phenyl-based columns are used to separate aromatic compounds. The unique selectivity of these columns for analytes with aromatic systems is due to π-π and dipole-dipole interactions, which provide different retention characteristics compared to standard C18 columns. pharmagrowthhub.comuhplcs.com Therefore, the phenyl-phenyl interactions of this compound are primarily leveraged for its analytical separation from the main API and other impurities.

Analytical Standards and Reference Materials

The primary and most critical application of this compound is its use as a certified reference material (CRM) or analytical standard in the pharmaceutical industry. synzeal.com As a known impurity of Fesoterodine Fumarate, its presence and quantity must be strictly controlled to ensure the safety and efficacy of the final drug product. registech.comveeprho.com

Applications in Chromatography (e.g., GC-MS, LC-MS) as a Reference Compound

A highly purified form of this compound serves as a reference standard to validate analytical methods and to accurately identify and quantify its presence in batches of Fesoterodine Fumarate. synzeal.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques used for this purpose. asianpubs.orgresearchgate.netnih.gov

In developing a stability-indicating HPLC method, researchers aim to separate the main drug from all potential impurities and degradation products. rasayanjournal.co.indntb.gov.ua The reference standard of this compound is used to:

Confirm Identity: By comparing the retention time of a peak in the drug sample chromatogram to that of the certified reference standard.

Quantify Amount: By creating a calibration curve from known concentrations of the reference standard to determine the exact amount of the impurity in the drug substance.

Method Validation: To assess the specificity, linearity, accuracy, and precision of the analytical method, ensuring it is suitable for its intended purpose as per regulatory guidelines. researchgate.netrasayanjournal.co.in

A patent for an improved quantitative determination of Fesoterodine Fumarate lists various impurities, including one designated as "impurity-F," and describes an LC method for their separation and control. google.com The availability of a reference standard for each impurity is crucial for the successful implementation of such quality control methods. google.com

Below is an interactive table summarizing typical chromatographic conditions used for the analysis of Fesoterodine and its impurities.

| Parameter | HPLC / RP-HPLC | LC-MS/MS |

| Column | YMC Pak ODS-A (150mm x 4.6mm), 5µ; Inertsil ODS-3V (150mm x 4.6mm), 5µ asianpubs.orgrasayanjournal.co.in | Luna C8(2) (50mm x 3.0mm) nih.gov |

| Mobile Phase | Gradient elution with Solvent A (e.g., 0.1% TFA in water/methanol) and Solvent B (e.g., acetonitrile) asianpubs.orgasianpubs.org | Isocratic with methanol/0.1% formic acid (90:10, v/v) nih.gov |

| Detector | Photodiode Array (PDA) at ~215 nm asianpubs.orgasianpubs.org | Mass Spectrometer (Positive Electrospray Ionization, MRM mode) nih.gov |

| Flow Rate | ~1.0 mL/min rasayanjournal.co.in | Not specified |

| Application | Quantification of related substances and degradation products rasayanjournal.co.inresearchgate.net | Quantitative analysis in tablet formulations nih.gov |

Development of Detection and Quantitation Methods

The development of robust analytical methods is a direct consequence of the need to control impurities like this compound. The goal is to create a stability-indicating method that can resolve the impurity from the API and other related substances under various stress conditions (e.g., acid, base, oxidation, thermal, and photolytic degradation). rasayanjournal.co.inresearchgate.net

Research in this area focuses on optimizing chromatographic conditions, such as the choice of column, mobile phase composition, pH, and detector wavelength, to achieve adequate separation and sensitivity. asianpubs.orgrasayanjournal.co.in For instance, a reverse-phase HPLC method was developed using a YMC Pak ODS-A column with a gradient elution system to quantify related impurities in Fesoterodine Fumarate. asianpubs.orgasianpubs.org Similarly, LC-MS/MS methods have been developed for rapid and sensitive quantification, operating in Multiple Reaction Monitoring (MRM) mode for high specificity. nih.gov The validation of these methods according to International Conference on Harmonisation (ICH) guidelines is essential to ensure they are reliable for quality control. researchgate.net

Future Research Directions and Unexplored Avenues

Future research concerning this compound will likely focus not on finding new applications for the molecule itself, but on minimizing its formation during pharmaceutical manufacturing and refining the analytical techniques for its detection.

Sustainable Synthetic Routes and Biocatalytic Approaches

The most significant future direction is the application of green chemistry principles to the synthesis of the parent drug, Fesoterodine, to prevent or minimize the formation of this compound. jddhs.cominstituteofsustainabilitystudies.com This aligns with the core green chemistry principle of waste prevention. nih.gov Strategies could include:

Catalysis: Employing more selective catalysts that favor the desired reaction pathway over the one leading to impurity formation. mdpi.comispe.org

Alternative Solvents: Using greener solvents like water, ethanol, or supercritical CO2 to reduce hazardous waste and potentially alter reaction selectivity. instituteofsustainabilitystudies.commdpi.com

Process Optimization: Implementing Quality by Design (QbD) to thoroughly understand how process parameters (like temperature, pressure, and reactant stoichiometry) affect impurity profiles and to establish robust control strategies. grace.com

Novel Reactivity and Derivatization Strategies

A comprehensive search of chemical databases and scholarly articles yielded no specific studies detailing the reactivity or derivatization of this compound. In chemical synthesis, understanding a molecule's reactivity is paramount for developing new compounds. This typically involves exploring reactions at its functional groups—in this case, the alkene double bond and the aromatic phenyl rings.

Hypothetically, the double bond could undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. The phenyl groups could potentially be subject to electrophilic aromatic substitution, allowing for the attachment of a wide range of substituents. However, without experimental data, these possibilities remain purely speculative. There are no published methodologies or research findings on specific derivatization strategies for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products